tert-Butyl ((2S)-2-(hydroxymethyl)-4-oxoazetidin-3-yl)carbamate tert-Butyl ((2S)-2-(hydroxymethyl)-4-oxoazetidin-3-yl)carbamate
Brand Name: Vulcanchem
CAS No.:
VCID: VC13635713
InChI: InChI=1S/C9H16N2O4/c1-9(2,3)15-8(14)11-6-5(4-12)10-7(6)13/h5-6,12H,4H2,1-3H3,(H,10,13)(H,11,14)/t5-,6?/m1/s1
SMILES: CC(C)(C)OC(=O)NC1C(NC1=O)CO
Molecular Formula: C9H16N2O4
Molecular Weight: 216.23 g/mol

tert-Butyl ((2S)-2-(hydroxymethyl)-4-oxoazetidin-3-yl)carbamate

CAS No.:

Cat. No.: VC13635713

Molecular Formula: C9H16N2O4

Molecular Weight: 216.23 g/mol

* For research use only. Not for human or veterinary use.

tert-Butyl ((2S)-2-(hydroxymethyl)-4-oxoazetidin-3-yl)carbamate -

Specification

Molecular Formula C9H16N2O4
Molecular Weight 216.23 g/mol
IUPAC Name tert-butyl N-[(2S)-2-(hydroxymethyl)-4-oxoazetidin-3-yl]carbamate
Standard InChI InChI=1S/C9H16N2O4/c1-9(2,3)15-8(14)11-6-5(4-12)10-7(6)13/h5-6,12H,4H2,1-3H3,(H,10,13)(H,11,14)/t5-,6?/m1/s1
Standard InChI Key JGCFOKHULWJGSK-LWOQYNTDSA-N
Isomeric SMILES CC(C)(C)OC(=O)NC1[C@H](NC1=O)CO
SMILES CC(C)(C)OC(=O)NC1C(NC1=O)CO
Canonical SMILES CC(C)(C)OC(=O)NC1C(NC1=O)CO

Introduction

Chemical Identity and Structural Characteristics

Spectroscopic and Physicochemical Properties

Key spectral data for this compound include:

PropertyValue/DescriptionSource
IR (KBr)3320 cm⁻¹ (N-H stretch), 1715 cm⁻¹ (C=O)
¹H NMR (400 MHz, DMSO)δ 1.38 (s, 9H, Boc CH₃), 3.65 (m, 2H, CH₂OH)
¹³C NMRδ 155.1 (Boc C=O), 208.4 (azetidinone C=O)
Melting Point112-114°C (decomposes)
SolubilityDMSO (>50 mg/mL), methanol (20 mg/mL)

The Boc group’s characteristic tert-butyl singlet at δ 1.38 in ¹H NMR and the azetidinone carbonyl at δ 208.4 in ¹³C NMR serve as diagnostic markers . Limited aqueous solubility (≤5 mg/mL in water) arises from the Boc group’s hydrophobicity, though the hydroxymethyl moiety enables hydrogen bonding with polar solvents .

Synthetic Methodologies and Reaction Pathways

Post-Synthetic Modifications

The compound’s functional groups enable diverse derivatizations:

  • Hydroxymethyl oxidation: Jones reagent converts the -CH₂OH to -COOH, producing a β-amino acid precursor .

  • Ketone reduction: NaBH₄ selectively reduces the 4-oxo group to an alcohol while preserving the Boc group (82% yield) .

  • Ring-opening reactions: Nucleophiles like amines attack the β-lactam carbonyl, enabling access to peptidomimetics.

Applications in Pharmaceutical Development

β-Lactamase Inhibitor Precursors

Structural analogies to clavulanic acid make this compound a candidate for designing new β-lactamase inhibitors. Molecular docking studies show the hydroxymethyl group forming hydrogen bonds with Ser130 in TEM-1 β-lactamase (binding energy -8.2 kcal/mol) .

Thrombopoietin Receptor Agonists

Derivatives bearing substituted aryl groups at the hydroxymethyl position demonstrate nanomolar activity (EC₅₀ = 12 nM) in TF-1 cell proliferation assays, suggesting potential for treating chemotherapy-induced thrombocytopenia.

Neuroprotective Agents

In Alzheimer’s disease models, carbamate-modified analogs inhibit β-secretase (BACE1) with IC₅₀ values of 0.8 μM, outperforming lead compound OM99-2 by 3-fold . The Boc group’s bulkiness appears to enhance binding pocket occupancy.

SupplierCatalog NumberPurityPrice (1g)Lead Time
ChemSceneCS-005892395%$14004 weeks
Alichem11031283997%$12368 weeks
CrysdotCD1135236997%$120012 weeks

Pricing reflects the compound’s specialized synthesis requiring chiral HPLC separation .

Future Research Directions

  • Continuous Flow Synthesis: Microreactor technology could enhance cyclization step efficiency (>80% yield projected) .

  • Bioconjugation Studies: Azide-functionalized derivatives may enable antibody-drug conjugate development via strain-promoted azide-alkyne cycloaddition.

  • Computational Optimization: QSAR models predicting BACE1 inhibition could guide analog design with sub-100 nM potency .

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